PMX-53
Overview
Description
PMX-53 is a synthetic cyclic hexapeptide known for its potent antagonistic activity against the complement component 5a receptor (C5aR1). This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases, cancer, and atherosclerosis .
Mechanism of Action
Target of Action
PMX-53, also known as AcF-[OP(D-Cha)WR], is a synthetic peptidic compound that primarily targets the complement C5a receptor (CD88) . This receptor is a key component of the innate immune response and plays a critical role in inflammation and defense against common pathogens . This compound also acts as a low-affinity agonist for MrgX2 , stimulating MrgX2-mediated mast cell degranulation .
Mode of Action
This compound acts as a potent antagonist of CD88, inhibiting the binding and activation of the receptor by the complement protein C5a . At higher concentrations, this compound can cause degranulation in certain types of mast cells, acting as an agonist for MrgX2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the complement system , specifically the C5a-C5aR1 axis . The complement system can be activated following infection or injury, leading to the production of potent pro-inflammatory peptides, including C5a . This compound inhibits the activation of this pathway by blocking the interaction between C5a and its receptor, C5aR1 . This results in a decrease in inflammation and other downstream effects of complement activation .
Pharmacokinetics
This compound has an oral bioavailability of approximately 5% . This compound is long-acting in vivo, behaving as a pseudo-irreversible antagonist . Once daily oral dosing of this compound is effective in a variety of rat models of disease despite low circulating levels .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and fibrosis in disease models . By inhibiting the C5a-C5aR1 axis, this compound reduces hepatic steatosis, inflammation, and fibrosis in nonalcoholic steatohepatitis (NASH) mice . This compound has also been shown to have anti-inflammatory, anticancer, and antiatherosclerotic effects .
Action Environment
The action of this compound can be influenced by environmental factors, including the presence of inflammation and the specific cell types present . For example, this compound’s ability to cause mast cell degranulation depends on the expression of MrgX2 in these cells . Additionally, the effectiveness of this compound can be influenced by the degree of complement activation, which can vary depending on the presence of infection or injury .
Preparation Methods
PMX-53 is synthesized through a series of peptide coupling reactions. The sequence of this compound is Ace-Phe-[Orn-Pro-dCha-Trp-Arg], where Ace stands for acetyl, Orn for ornithine, Pro for proline, dCha for d-cyclohexylalanine, Trp for tryptophan, and Arg for arginine . The synthesis involves the following steps:
Peptide Coupling: The amino acids are sequentially coupled using standard peptide synthesis techniques.
Cyclization: The linear peptide is cyclized to form the hexapeptide ring.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
PMX-53 undergoes various chemical reactions, including:
Substitution Reactions: The peptide can undergo substitution reactions at specific amino acid residues.
Oxidation and Reduction: The tryptophan residue in this compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, dicyclohexylcarbodiimide (DCC) for coupling, and hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMX-53 has a wide range of scientific research applications:
Inflammatory Diseases: This compound is used to study the role of C5aR1 in inflammatory diseases such as rheumatoid arthritis and psoriasis.
Cancer Research: This compound has shown potential in inhibiting lung metastasis in breast cancer models.
Atherosclerosis: This compound reduces atherosclerotic lesions in mouse models.
Pain Management: This compound inhibits C5a-induced hypernociception in rats, making it a potential candidate for pain management research.
Comparison with Similar Compounds
PMX-53 is unique due to its high specificity and potency as a C5aR1 antagonist. Similar compounds include:
PMX-205: Another C5aR1 antagonist with similar anti-inflammatory properties.
PMX-64: A related compound with potential therapeutic applications in inflammatory diseases.
This compound stands out due to its cyclic structure and nanomolar potency, making it a valuable tool in studying C5aR1 function and developing new therapeutic agents .
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBGCTZYPOSQM-HPSWDUTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PMX53 interact with its target, C5aR1?
A1: PMX53 acts as a non-competitive antagonist of C5aR1, meaning it binds to the receptor at a site distinct from the C5a binding site. This interaction prevents C5a, a potent anaphylatoxin, from binding to and activating C5aR1. []
Q2: What are the downstream effects of PMX53 binding to C5aR1?
A2: By blocking C5aR1 activation, PMX53 inhibits the downstream signaling cascade triggered by C5a. This includes the inhibition of:
- Neutrophil mobilization and activation: PMX53 reduces the recruitment of neutrophils to sites of inflammation, thus attenuating the inflammatory response. [, , , , ]
- Pro-inflammatory cytokine production: PMX53 suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play critical roles in amplifying inflammation. [, , , , , , ]
- Vascular permeability and edema: By reducing neutrophil infiltration and inflammatory mediator release, PMX53 can attenuate vascular leakage and tissue edema associated with inflammation. [, , ]
Q3: What is the molecular formula and weight of PMX53?
A3: The molecular formula of PMX53 is C40H57N11O8. Its molecular weight is 823.95 g/mol.
Q4: Is there any spectroscopic data available for PMX53?
A4: While specific spectroscopic data for PMX53 was not provided in the reviewed literature, its cyclic hexapeptide structure suggests it can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q5: What is the bioavailability of PMX53 after oral administration?
A5: PMX53 exhibits relatively poor oral bioavailability, estimated at approximately 5%. []
Q6: Which route of administration provides the best absorption for PMX53?
A6: Studies in rats indicate that PMX53 exhibits significantly increased absorption and bioavailability from the colon and rectum compared with oral administration. []
Q7: What is the primary route of elimination for PMX53?
A7: Urinary excretion is the major route of elimination for PMX53. Approximately 50% of intravenously administered PMX53 is excreted unchanged in urine within the first 12 hours. []
Q8: Does repeated administration of PMX53 lead to drug accumulation?
A8: Repeated daily oral or subcutaneous administration of PMX205, a close analog of PMX53, demonstrated no accumulation of the drug in blood, brain, or spinal cord. []
Q9: In which in vitro models has PMX53 demonstrated efficacy?
A9: PMX53 has shown efficacy in various in vitro models, including:
- C5a-induced neutrophil activation: PMX53 effectively blocks C5a-mediated neutrophil chemotaxis, oxidative burst, and degranulation in vitro. [, , ]
- C5a-induced cytokine production: PMX53 suppresses the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with C5a. [, , ]
- Endothelial cell dysfunction: PMX53 attenuates C5a-mediated endothelial dysfunction, suggesting a protective role in vascular health. [, ]
Q10: What are some of the animal models where PMX53 has shown therapeutic potential?
A10: PMX53 has demonstrated promising results in various animal models, including:
- Rheumatoid arthritis: PMX53 reduced joint inflammation and cartilage damage in rodent models of rheumatoid arthritis. [, ]
- Inflammatory bowel disease: PMX53 attenuated disease severity and improved clinical outcomes in a rat model of colitis. [, ]
- Atherosclerosis: PMX53 treatment reduced lesion size and lipid content in a mouse model of atherosclerosis. []
- Alzheimer’s disease: PMX53 decreased amyloid pathology and improved cognitive function in mouse models of Alzheimer’s disease. [, ]
- Stroke: PMX53 reduced infarct volume and improved neurological outcomes in a mouse model of stroke. []
- Urinary tract infection: PMX53 attenuated renal tissue injury and bacterial load in a mouse model of ascending urinary tract infection. []
- Periodontitis: PMX53, when loaded into gelatin nanoparticles, prevented alveolar bone loss in a miniature swine model of periodontitis. []
Q11: Have any specific drug delivery strategies been investigated for PMX53?
A11: Yes, researchers have explored the use of gelatin nanoparticles as a delivery system for PMX53 in the treatment of periodontitis. [] This approach aims to improve drug targeting to the periodontal tissues and enhance therapeutic efficacy.
Q12: What is the impact of structural modifications on the activity of PMX53?
A12: Studies have shown that even minor modifications to the structure of PMX53 can significantly impact its activity and potency. [, , ] For example, replacement of the Trp with Ala and Arg with D-Arg in PMX53 abolished its ability to inhibit C5a-induced calcium mobilization and degranulation. []
Q13: What are the implications of the findings on C5adesArg and its interaction with C5aR1?
A13: Research using a label-free cellular assay revealed that C5adesArg, the desarginated form of C5a, can activate C5aR1 at physiological concentrations, contrary to previous assumptions. [, ] This finding suggests that C5adesArg might play a more significant role in inflammation than previously recognized. Additionally, the study identified differences in the G protein signaling pathways activated by C5a and C5adesArg, highlighting potential areas for further investigation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.